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Abstract
ASP-2205, also known as gilteritinib and marketed under the trade name Xospata®, is a

potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and

AXL receptor tyrosine kinase.[1][2][3] It is approved for the treatment of adult patients with

relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2][4] This technical

guide provides a comprehensive overview of the mechanism of action, pivotal clinical trial data,

detailed experimental protocols, and key signaling pathways associated with gilteritinib.

Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloid cells in the bone marrow and blood.[1] Mutations in the FLT3 gene,

present in approximately 30% of AML patients, are associated with a poor prognosis.[5] These

mutations, most commonly internal tandem duplications (ITD) or tyrosine kinase domain (TKD)

point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell

proliferation and survival.[1][6] Gilteritinib was developed to target these mutations, offering a

therapeutic option for this high-risk patient population.[5]

Mechanism of Action
Gilteritinib is a dual inhibitor of FLT3 and AXL receptor tyrosine kinases.[1][3]
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FLT3 Inhibition: By binding to the ATP-binding pocket of the FLT3 receptor, gilteritinib inhibits

its autophosphorylation and subsequent activation.[7] This blockade disrupts downstream

signaling cascades, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are

crucial for leukemic cell proliferation and survival.[7][8] This inhibition ultimately leads to

apoptosis of FLT3-expressing leukemic cells.[2][6] Gilteritinib is effective against both FLT3-

ITD and FLT3-TKD mutations.[1]

AXL Inhibition: The AXL receptor tyrosine kinase is implicated in resistance to FLT3

inhibitors.[9] Its activation can provide a bypass signaling mechanism, allowing leukemic

cells to survive despite FLT3 blockade. By inhibiting AXL, gilteritinib may overcome this

resistance mechanism.[9]

Signaling Pathways
The therapeutic efficacy of gilteritinib is rooted in its ability to modulate key signaling pathways

involved in AML pathogenesis.

FLT3 Signaling Pathway
Mutated FLT3 receptors are constitutively active, leading to the activation of multiple

downstream pathways that promote leukemogenesis. Gilteritinib's inhibition of FLT3

phosphorylation blocks these signals.
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FLT3 signaling pathway and its inhibition by gilteritinib.
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AXL Signaling and Resistance
Activation of the AXL receptor tyrosine kinase, often driven by its ligand Gas6, can lead to

resistance to FLT3 inhibitors by providing an alternative survival signal. Gilteritinib's dual

activity against AXL helps to mitigate this resistance mechanism.
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AXL-mediated resistance pathway and its inhibition by gilteritinib.

Clinical Efficacy: The ADMIRAL Trial
The efficacy and safety of gilteritinib were primarily established in the Phase 3 ADMIRAL trial

(NCT02421939), a randomized, open-label, multicenter study.[9]
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ADMIRAL Trial Design
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Simplified workflow of the ADMIRAL clinical trial.

Efficacy Data
Gilteritinib demonstrated a significant improvement in overall survival compared to salvage

chemotherapy.[9]

Table 1: Key Efficacy Outcomes from the ADMIRAL Trial

Endpoint Gilteritinib (n=247)
Salvage
Chemotherapy
(n=124)

Hazard Ratio (95%
CI) / p-value

Median Overall

Survival
9.3 months 5.6 months

0.637 (0.490, 0.830);

p=0.0004[10]

1-Year Survival Rate 37% 17% N/A[9]

Complete Remission

(CR) or CR with

Partial Hematologic

Recovery (CRh)

21% 10.5% N/A[3]

Median Duration of

Response
11 months 1.8 months N/A[1]
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Safety Profile
The most common adverse reactions (≥20%) observed in patients treated with gilteritinib

include myalgia/arthralgia, transaminase increase, fatigue/malaise, fever, non-infectious

diarrhea, dyspnea, edema, rash, pneumonia, nausea, stomatitis, cough, headache,

hypotension, dizziness, and vomiting.[4]

Experimental Protocols
Patient Screening and FLT3 Mutation Detection
5.1.1. Mononuclear Cell Isolation from Bone Marrow Aspirate

A common method for isolating mononuclear cells (MNCs) for downstream molecular analysis

involves density gradient centrifugation using Ficoll-Paque.

Sample Collection: Collect bone marrow aspirate into tubes containing an anticoagulant

(e.g., heparin).

Dilution: Dilute the bone marrow sample with an equal volume of phosphate-buffered saline

(PBS).

Layering: Carefully layer the diluted bone marrow sample over a Ficoll-Paque solution in a

conical tube.

Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with

the brake off.

Isolation: After centrifugation, a distinct layer of MNCs will be visible at the plasma-Ficoll

interface. Carefully aspirate this layer.

Washing: Wash the isolated MNCs with PBS and centrifuge to pellet the cells. Repeat the

wash step.

Cell Counting and Viability: Resuspend the cell pellet and determine the cell count and

viability using a hemocytometer and trypan blue exclusion.

5.1.2. LeukoStrat® CDx FLT3 Mutation Assay
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This PCR-based in vitro diagnostic test is used to detect FLT3-ITD and TKD mutations (D835

and I836).

DNA Extraction: Extract genomic DNA from the isolated mononuclear cells.

PCR Amplification:

ITD Mutations: Amplify the juxtamembrane region of the FLT3 gene using fluorescently

labeled primers.

TKD Mutations: Amplify the tyrosine kinase domain of the FLT3 gene using fluorescently

labeled primers.

Enzyme Digestion (for TKD): Digest the TKD PCR product with the EcoRV restriction

enzyme. The presence of a TKD mutation will abolish the EcoRV recognition site.

Capillary Electrophoresis: Analyze the size of the ITD PCR products and the digested TKD

PCR products using a genetic analyzer.

Data Analysis:

ITD: The presence of a PCR product larger than the wild-type allele indicates an ITD

mutation. The software calculates the mutant-to-wild-type signal ratio.

TKD: The presence of an undigested PCR product indicates a TKD mutation.

ADMIRAL Trial Treatment Regimen
Gilteritinib Arm: Patients received a starting dose of 120 mg of gilteritinib orally once daily.

Salvage Chemotherapy Arm: Investigators pre-selected one of the following regimens:

High-Intensity:

MEC (mitoxantrone, etoposide, cytarabine)

FLAG-IDA (fludarabine, cytarabine, G-CSF, idarubicin)

Low-Intensity:
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Low-dose cytarabine (LDAC)

Azacitidine

Mechanisms of Resistance
Despite the efficacy of gilteritinib, resistance can develop through various mechanisms.

On-Target Resistance: Secondary mutations in the FLT3 gene can emerge, altering the drug-

binding site.

Off-Target Resistance: Activation of bypass signaling pathways is a common mechanism of

resistance. The most frequently observed mechanism is the acquisition of mutations in

genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which allows the leukemic cells to

circumvent the need for FLT3 signaling.[2]
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RAS/MAPK pathway activation as a mechanism of resistance to gilteritinib.

Conclusion
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ASP-2205 (gilteritinib) represents a significant advancement in the treatment of relapsed or

refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL provides a potent and

targeted therapeutic approach. Understanding the underlying signaling pathways, the nuances

of clinical trial design, and the mechanisms of resistance is crucial for the continued

development and optimal utilization of this and future targeted therapies in AML.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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